REACTION_CXSMILES
|
Cl[C:2]1[N:7]([CH3:8])[C:6](=[O:9])[N:5]([CH3:10])[C:4](=[O:11])[C:3]=1[C:12]#[N:13].[OH2:14].O.O.C([O-])(=O)C.[Na+].Cl.[NH2:23]O>CO>[NH2:13][C:12]1[O:14][N:23]=[C:2]2[C:3]=1[C:4](=[O:11])[N:5]([CH3:10])[C:6](=[O:9])[N:7]2[CH3:8] |f:1.2.3.4.5,6.7|
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(N(C(N1C)=O)C)=O)C#N
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
O.O.O.C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Resulting
|
Type
|
CUSTOM
|
Details
|
precipitates
|
Type
|
FILTRATION
|
Details
|
were recovered by filtration
|
Type
|
WASH
|
Details
|
washed with 10 ml of water twice
|
Type
|
CUSTOM
|
Details
|
The precipitates were recrystallized from dimethylformamide-water
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1ON=C2N(C(N(C(C21)=O)C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |